

N-Demethyl Lincomycin Hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: *N-Demethyl Lincomycin Hydrochloride*

Cat. No.: *B565797*

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An In-Depth Technical Guide to N-Demethyl Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl Lincomycin Hydrochloride is a primary impurity of Lincomycin, a lincosamide antibiotic produced by the bacterium *Streptomyces lincolnensis*. As a structurally related analogue of the parent compound, its characterization is crucial for the quality control, safety, and efficacy of Lincomycin-based pharmaceutical products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **N-Demethyl Lincomycin Hydrochloride**, intended to support research and drug development efforts in this area.

Chemical Structure and Identification

N-Demethyl Lincomycin Hydrochloride is characterized by the absence of a methyl group on the nitrogen atom of the proline moiety when compared to Lincomycin.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride[1][2]
CAS Number	14600-41-0[1][2]
Molecular Formula	C ₁₇ H ₃₃ ClN ₂ O ₆ S[1]
Molecular Weight	428.97 g/mol [1]
SMILES String	<chem>CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)O)O">C@@H--INVALID-LINK--O.Cl</chem> [1]
InChI Key	CHKUTFKCSCMSCE-NLBLSBHASA-N[1]
Synonyms	4'-Propyl-N-demethyl lincomycin hydrochloride, Lincomycin Impurity C[3]

Physicochemical Properties

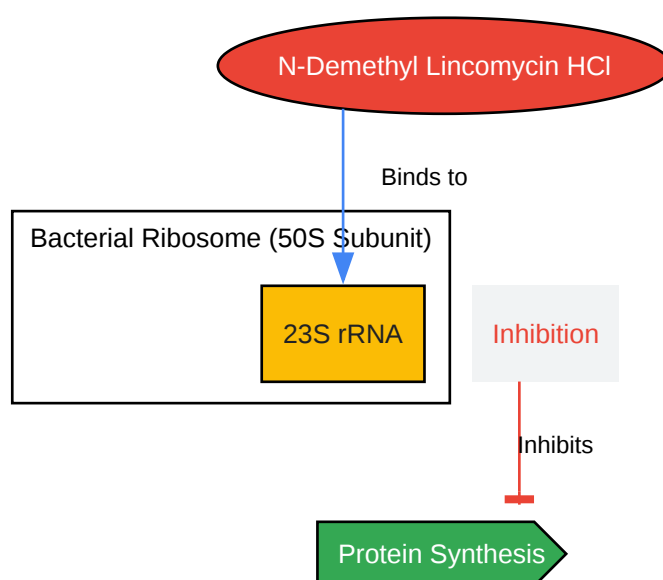
A summary of the known physicochemical properties of **N-Demethyl Lincomycin Hydrochloride** is presented below.

Property	Value/Description
Appearance	White to off-white solid[1]
Solubility	Soluble in water, methanol, and DMSO[1]
Melting Point	>162°C (decomposition)[1]
Storage Conditions	-20°C[1]
Purity (Typical)	≥97%[1]

Biological and Pharmacological Properties

Mechanism of Action

The mechanism of action of **N-Demethyl Lincomycin Hydrochloride** is presumed to be identical to that of Lincomycin. Lincosamide antibiotics inhibit bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, thereby preventing the elongation of the polypeptide chain.[1][4] While this is the established mechanism for Lincomycin, specific studies confirming the binding affinity and inhibitory concentration of the N-demethylated form are not extensively available in the public domain.



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Figure 1: Proposed mechanism of action for **N-Demethyl Lincomycin Hydrochloride**.

Antimicrobial Spectrum

As an analogue of Lincomycin, **N-Demethyl Lincomycin Hydrochloride** is expected to exhibit activity primarily against Gram-positive bacteria, such as *Staphylococcus* and *Streptococcus* species.[4] However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values for **N-Demethyl Lincomycin Hydrochloride** against a panel of clinically relevant bacteria, are not readily available in published literature. The antimicrobial potency of this impurity relative to the parent Lincomycin molecule has not been fully elucidated. For reference, reported MIC ranges for Lincomycin are provided below.

Reported MIC Ranges for Lincomycin

Bacterial Species	MIC Range (µg/mL)
Staphylococcus aureus	0.2 - 32
Streptococcus pneumoniae	0.05 - 0.4
Streptococcus pyogenes	0.04 - 0.8

Experimental Protocols

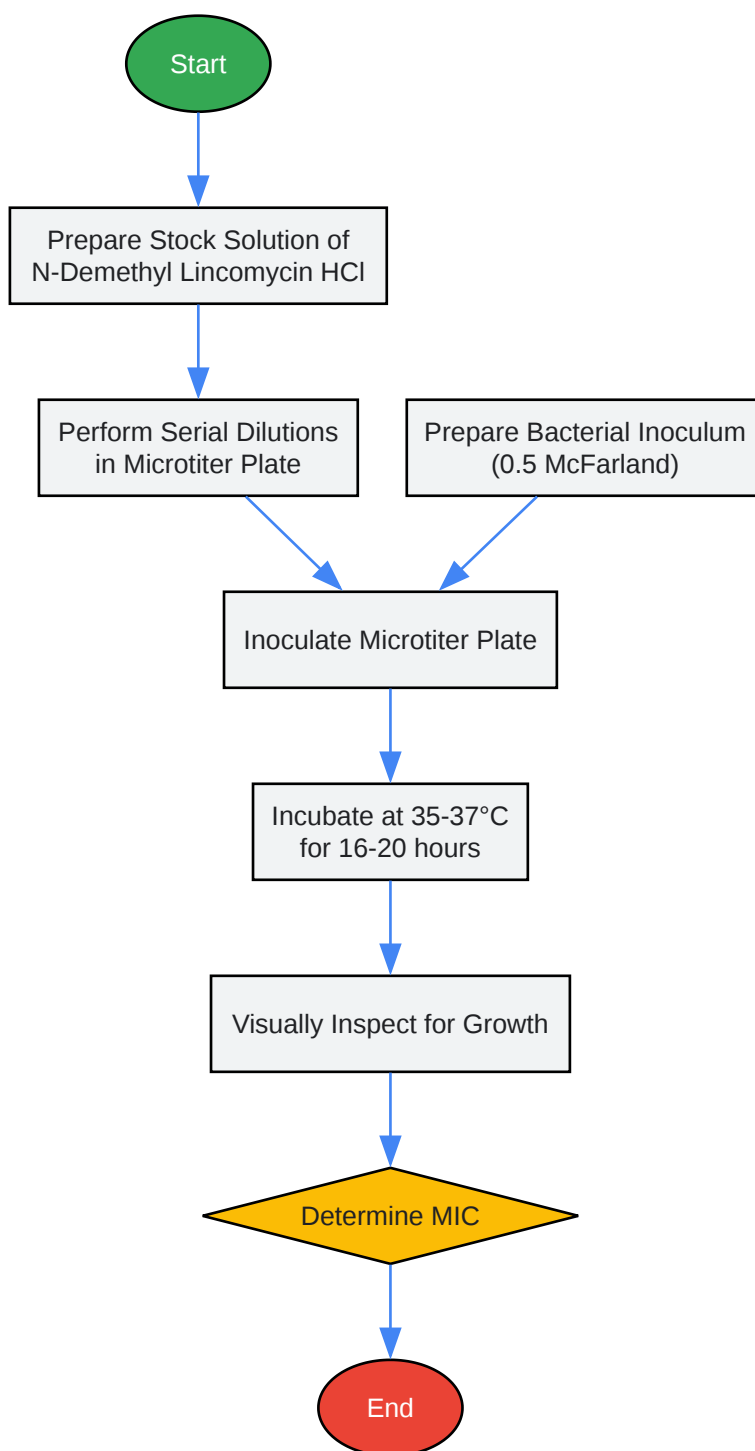
Detailed experimental protocols for the specific synthesis or isolation of **N-Demethyl Lincomycin Hydrochloride** are not extensively published. However, general methodologies for the analysis and purification of Lincomycin and its impurities can be adapted.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which can be applied to **N-Demethyl Lincomycin Hydrochloride**.

- Preparation of Antimicrobial Stock Solution:
 - Accurately weigh a sample of **N-Demethyl Lincomycin Hydrochloride** and dissolve it in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.
- Preparation of Microdilution Plates:
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
 - Include a growth control well (broth only) and a sterility control well (uninoculated broth).
- Inoculum Preparation:

- From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the prepared bacterial suspension.
 - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC:
 - Following incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



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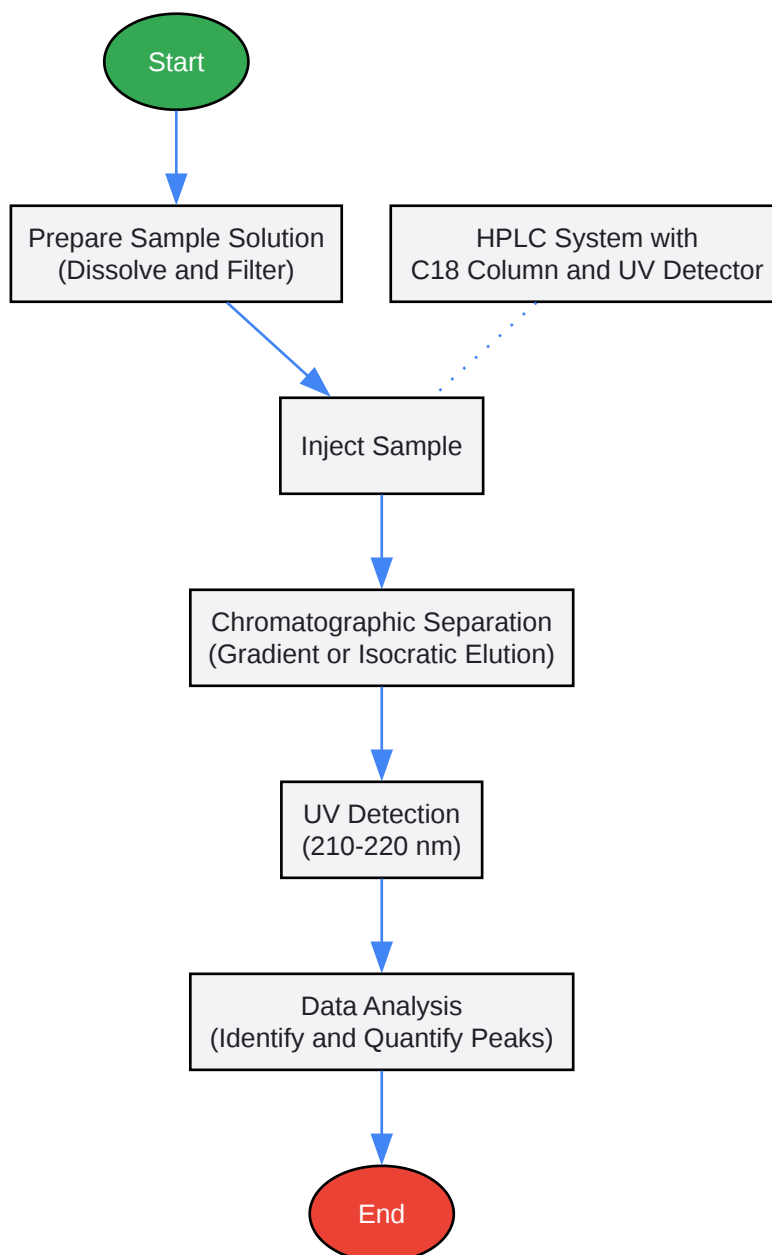
Figure 2: Workflow for MIC determination by broth microdilution.

General HPLC Method for the Analysis of Lincomycin and Impurities

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of Lincomycin and its related substances, including N-Demethyl Lincomycin. The following is a general method that can be optimized for this purpose.

- **Chromatographic System:**
 - A standard HPLC system equipped with a UV detector is suitable.
- **Column:**
 - A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:**
 - A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile).
- **Detection:**
 - UV detection at a low wavelength, typically around 210-220 nm, is used as lincosamides lack a strong chromophore.
- **Sample Preparation:**
 - Accurately weigh the sample containing Lincomycin and its impurities and dissolve it in the mobile phase or a suitable diluent.
 - Filter the sample through a 0.45 μ m filter before injection.
- **Analysis:**
 - Inject the prepared sample into the HPLC system.

- The retention times of the different components will allow for their separation and quantification based on a reference standard of **N-Demethyl Lincomycin Hydrochloride**.



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Figure 3: General workflow for HPLC analysis of Lincomycin impurities.

Conclusion

N-Demethyl Lincomycin Hydrochloride is a key impurity in the production of Lincomycin. While its chemical structure and basic properties are well-documented, further research is needed to fully quantify its biological activity and establish detailed protocols for its synthesis and isolation. The information and general methodologies provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of lincosamide antibiotics. A thorough understanding of such impurities is essential for ensuring the safety and efficacy of these important therapeutic agents.

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